Comprehensive Physicochemical Profiling and Analytical Workflows for (2S)-2-(2-Pyridin-2-ylethyl)piperazine
Comprehensive Physicochemical Profiling and Analytical Workflows for (2S)-2-(2-Pyridin-2-ylethyl)piperazine
Executive Summary
(2S)-2-(2-Pyridin-2-ylethyl)piperazine (CAS: 612503-13-6) is a highly versatile, chiral heterocyclic building block extensively utilized in medicinal chemistry and rational drug design[1]. Featuring a rigid piperazine core and a flexible 2-(pyridin-2-yl)ethyl side chain, this molecule presents unique physicochemical challenges and opportunities. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to its structural architecture, ionization dynamics, and the field-proven analytical workflows required for its rigorous characterization.
Structural Architecture & Mechanistic Implications
The molecular architecture of (2S)-2-(2-Pyridin-2-ylethyl)piperazine ( C11H17N3 ) dictates its behavior in both biological matrices and solvent systems:
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The Piperazine Core: Contains two secondary amine nitrogens. The unsubstituted nature of N1 and N4 allows for robust hydrogen bond donation and acceptance. The basicity of substituted piperazines varies according to the position and nature of the substituent[2], but the chair conformation consistently provides a defined 3D vector for the C2 substituent.
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The Pyridine Pharmacophore: The 2-pyridyl group acts as a potent hydrogen bond acceptor and a potential metal-chelating moiety. The ethyl linker provides sufficient conformational flexibility to allow the pyridine ring to fold back or extend, depending on the dielectric constant of the solvent.
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The (2S) Stereocenter: The chirality at the C2 position is critical for target engagement (e.g., GPCRs or kinase active sites). Enantiomeric purity directly impacts both the pharmacological profile and the solid-state properties (such as the solubility of its crystalline salts).
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters, synthesizing computational data and established empirical benchmarks for the constituent pharmacophores. Mass spectrometry confirms the molecular weight of 191.27 g/mol , with the [M+H]+ ion observed at m/z 192[3].
| Property | Value | Causality / Significance |
| Molecular Formula | C11H17N3 | Defines the exact mass and isotopic distribution. |
| Molecular Weight | 191.27 g/mol | Optimal for fragment-based drug design (FBDD) (< 300 Da). |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Excellent for blood-brain barrier (BBB) penetration (< 90 Ų). |
| Hydrogen Bond Donors / Acceptors | 2 / 3 | Complies strictly with Lipinski’s Rule of 5 for oral bioavailability. |
| Rotatable Bonds | 4 | Balances conformational flexibility with the entropic penalty upon binding. |
| LogP (Predicted) | ~1.2 - 1.8 | Moderate lipophilicity, ideal for partitioning into lipid bilayers. |
Ionization Dynamics & pH-Dependent Behavior
Understanding the protonation state of (2S)-2-(2-Pyridin-2-ylethyl)piperazine is paramount for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The molecule possesses three distinct basic centers:
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Piperazine N4 (least sterically hindered): pKa1≈9.73 ()[4].
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Piperazine N1 (adjacent to C2 substituent): pKa2≈5.35 [5].
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Pyridine Nitrogen: pKa3≈5.23 ().
Field-Proven Insight: At physiological pH (7.4), the molecule exists almost exclusively as a mono-cation (+1 charge). The highly basic N4 nitrogen is protonated, while the N1 and pyridine nitrogens remain neutral due to their lower pKa values. This mono-cationic state is a primary driver for its favorable LogD7.4 and its ability to permeate lipid bilayers while maintaining solubility in aqueous plasma. As the pH drops (e.g., in the lysosome, pH ~4.5), the molecule becomes tri-protonated (+3), leading to lysosomotropism—a critical factor in drug distribution and potential intracellular accumulation.
Expected protonation state transitions of (2S)-2-(2-Pyridin-2-ylethyl)piperazine across pH gradients.
Validated Experimental Protocols
To ensure scientific integrity, computational predictions must be empirically validated. The following protocols represent self-validating systems specifically optimized for characterizing this polybasic scaffold.
Multiplexed Potentiometric pKa Determination
Causality: UV-metric titrations are insufficient here because the aliphatic piperazine nitrogens lack a strong pH-dependent chromophore shift. Potentiometry provides a direct, high-precision measurement of proton flux, which is mandatory for resolving the overlapping pKa2 and pKa3 values.
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Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations.
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Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to ensure all three basic centers are fully protonated prior to the forward titration.
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Titration: Titrate with standardized 0.1 M KOH under a continuous argon or nitrogen purge. Critical step: The inert atmosphere prevents CO2 absorption, which would otherwise react with the secondary amines to form carbamates, skewing the titration curve[5].
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Data Analysis: Utilize Bjerrum plot analysis to deconvolute the overlapping pKa values (~5.3 and ~5.2). The inflection points on the first derivative curve will yield the exact macroscopic dissociation constants.
High-Throughput Shake-Flask LogD(7.4) Protocol
Causality: The presence of multiple ionizable centers creates complex micro-equilibria that computational LogD models often miscalculate. We utilize LC-MS/MS quantification of the aqueous and octanol phases rather than UV to prevent signal overlap and ensure high sensitivity.
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Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.
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Partitioning: Dissolve the compound in the PBS phase at a concentration of 100 µM. Add an equal volume of the saturated 1-octanol to a glass vial.
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Equilibration: Shake the biphasic system at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.
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Quantification: Extract aliquots from both phases. Dilute the octanol phase in methanol to ensure compatibility with the reverse-phase column. Quantify the concentration in each phase using LC-MS/MS (MRM transition: 192.1 → fragment ion). Calculate LogD as Log10([Octanol]/[Aqueous]) .
Chiral Integrity & Analytical Workflows
Maintaining the (2S) configuration is critical, as racemization can occur under harsh basic conditions during upstream synthesis. To validate enantiomeric excess (ee), a specialized chiral chromatography workflow is required.
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Chiral LC-UV/MS: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).
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Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v).
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Causality: The addition of 0.1% DEA is mandatory. Without it, the highly basic secondary amines of the piperazine ring will strongly interact with residual acidic silanols on the silica support, leading to severe peak tailing and irreversible column degradation.
High-throughput workflow for the physicochemical and chiral characterization of the piperazine derivative.
References
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Title: Piperazine | C4H10N2 | CID 4837 Source: PubChem - National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Pyridine | C5H5N | CID 1049 Source: PubChem - National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Piperazines – Knowledge and References Source: Taylor & Francis URL: [Link]
- Title: Substituted, saturated and unsaturated n-heterocyclic carboxamides... (Patent WO2021055630A1)
Sources
- 1. (2S)-2-(2-Pyridin-2-ylethyl)piperazine | Benchchem [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
